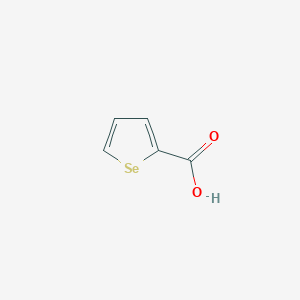

selenophene-2-carboxylic acid

Descripción general

Descripción

selenophene-2-carboxylic acid is an organoselenium compound with the molecular formula C₅H₄O₂Se. It is a derivative of selenophene, where a carboxyl group is attached to the second position of the selenophene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of selenophene-2-carboxylic acid typically involves the lithiation of selenophene followed by carboxylation. One common method is the reaction of selenophene with n-butyllithium to form the lithiated intermediate, which is then treated with carbon dioxide to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

selenophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound derivatives.

Reduction: Reduction reactions can convert it into selenophene-2-carboxaldehyde or other reduced forms.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the selenophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound derivatives, while reduction can produce selenophene-2-carboxaldehyde .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Selenophene-2-carboxylic acid and its derivatives are being explored for their potential therapeutic applications, particularly as inhibitors of D-amino acid oxidase (DAO), an enzyme linked to neurodegenerative diseases.

Case Study: DAO Inhibition

Research indicates that selenophene derivatives can effectively inhibit DAO, which is implicated in conditions such as schizophrenia and Alzheimer's disease. A study demonstrated that these compounds could enhance cognitive functions by regulating neurotransmitter levels, thereby offering a promising avenue for drug development against neurodegenerative disorders .

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Heterocyclic | DAO inhibitor |

| 2-Amino-4,5,6,7-tetrahydro-1-selenophene-3-carbonitrile | Amino derivative | High antiradical activity |

Antioxidant Properties

This compound exhibits notable antioxidant properties, making it a candidate for protecting cells from oxidative stress.

Antioxidant Mechanism

Studies have shown that selenophene derivatives possess significant antiperoxyradical activity. For instance, the antioxidant capacity was measured using the DPPH assay, where selenophene derivatives demonstrated superior activity compared to traditional antioxidants like Trolox . This suggests their potential use in formulations aimed at combating oxidative stress-related diseases.

| Measurement Method | Selenophene Derivative | Antioxidant Activity |

|---|---|---|

| DPPH Assay | 2-Amino derivative | High |

| ORAC Method | Selenophene | Significant |

Coordination Chemistry

The ability of this compound to act as a ligand has implications for coordination chemistry. It can form stable complexes with transition metals, which are crucial for developing new catalysts.

Catalytic Applications

Research has demonstrated that selenophene derivatives can interact with metal centers to create catalysts for organic transformations. These interactions are vital for synthesizing complex organic molecules efficiently .

| Metal Complex | Ligand Used | Catalytic Activity |

|---|---|---|

| Cu(II) | This compound | Effective catalyst for organic reactions |

| Ni(II) | Selenophene | Enhanced reactivity |

Materials Science

This compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of photoluminescent probes.

Photoluminescent Probes

Recent advancements have led to the creation of long-lifetime photoluminescent probes based on selenophene derivatives. These probes exhibit strong emission signals and have potential applications in monitoring kinase activities related to cancer diagnosis .

| Probe Type | Application Area | Key Features |

|---|---|---|

| Photoluminescent Probes | Cancer diagnostics | High affinity towards kinases |

| Responsive Probes | Analyzing biological samples | Simple and effective tools |

Mecanismo De Acción

The mechanism of action of selenophene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. Its effects are primarily due to the presence of the selenium atom, which can participate in redox reactions and interact with biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and influence cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

2-Thiophenecarboxylic acid: Similar in structure but contains sulfur instead of selenium.

2-Furancarboxylic acid: Contains oxygen in the ring instead of selenium.

2-Tellurophenecarboxylic acid: Contains tellurium instead of selenium.

Uniqueness

selenophene-2-carboxylic acid is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and tellurium analogs. Selenium’s ability to participate in redox reactions and form stable compounds makes this compound particularly valuable in various applications .

Propiedades

IUPAC Name |

selenophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2Se/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQBFLCVNNZBQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[Se]C(=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2Se | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177517 | |

| Record name | 2-Selenophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22968-45-2 | |

| Record name | 2-Selenophenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022968452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Selenophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.